N-(1,3-dioxoisoindolin-4-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-13-9-11-24(12-10-13)30(28,29)15-7-5-14(6-8-15)19(25)22-17-4-2-3-16-18(17)21(27)23-20(16)26/h2-8,13H,9-12H2,1H3,(H,22,25)(H,23,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWJVJPTSDPCSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation and Sulfonyl Chloride Formation
4-Sulfobenzoic acid is synthesized via sulfonation of benzoic acid using fuming sulfuric acid. Subsequent treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) yields 4-sulfonyl chloride benzoic acid.
Reaction Conditions
Sulfonamide Formation with 4-Methylpiperidine
The sulfonyl chloride intermediate reacts with 4-methylpiperidine in anhydrous dichloromethane (DCM) or acetonitrile under basic conditions (e.g., triethylamine).
Procedure
- Dissolve 4-sulfonyl chloride benzoic acid (1 eq) in DCM.
- Add 4-methylpiperidine (1.2 eq) and triethylamine (1.5 eq) dropwise at 0°C.
- Stir at room temperature for 12 h.
- Wash with 5% HCl, dry over Na₂SO₄, and evaporate.
Synthesis of 4-Amino-1,3-Dioxoisoindoline
Nitrophthalic Anhydride Preparation
4-Nitrophthalic anhydride is synthesized via nitration of phthalic anhydride using concentrated HNO₃ and H₂SO₄ at 0–5°C.
Key Data
Phthalimide Formation
4-Nitrophthalic anhydride reacts with ammonium hydroxide to form 4-nitrophthalimide.
Procedure
Nitro Group Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.
Conditions
Characterization
Amide Coupling: Final Step Synthesis
Carbodiimide-Mediated Coupling
The benzoic acid derivative is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Procedure
- Dissolve 4-((4-methylpiperidin-1-yl)sulfonyl)benzoic acid (1 eq) in acetonitrile.
- Add EDC (1.2 eq) and HOBt (1.2 eq), stir for 30 min.
- Add 4-amino-1,3-dioxoisoindoline (1 eq), stir for 24 h.
- Concentrate, extract with ethyl acetate, and purify via column chromatography.
Yield : 68–75%
Alternative Schotten-Baumann Reaction
For scale-up, the acid chloride derivative reacts with the amine under basic conditions:
Yield : 70%
Spectroscopic Characterization and Validation
Infrared Spectroscopy
Nuclear Magnetic Resonance
- δ 7.32–8.29 (m, aromatic protons)
- δ 3.10–3.45 (m, piperidine CH₂)
- δ 1.25 (d, J = 6 Hz, CH₃ from piperidine)
¹³C NMR :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| EDC/HOBt Coupling | 68–75 | >95 | Mild conditions, high selectivity |
| Schotten-Baumann | 70 | 90 | Scalability |
Challenges and Optimization Opportunities
- Amine Sensitivity : The 4-amino group in 1,3-dioxoisoindoline is prone to oxidation, necessitating inert atmospheres during coupling.
- Sulfonamide Byproducts : Excess sulfonyl chloride may require careful stoichiometric control.
- Purification : Column chromatography (EtOAc/petroleum ether) effectively removes unreacted intermediates.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides or isoindolinones.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its unique structure allows for the exploration of biological pathways and interactions.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings. Its chemical properties may also be exploited in the creation of new chemical products.
Mechanism of Action
The mechanism by which N-(1,3-dioxoisoindolin-4-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity determine its efficacy in various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogs of N-(1,3-dioxoisoindolin-4-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide, based on evidence from PROTACs, sulfonamide derivatives, and isoindoline-based compounds:
Key Findings from Comparative Analysis:
Molecular Weight and Solubility :
- The target compound lacks the extended PEG linkers or halogenated substituents seen in analogs like Compound 4 (1090.38 Da) and Example 57 (616.9 Da). This may reduce steric hindrance and improve membrane permeability .
- The absence of fluorine atoms (common in analogs like Example 57) could lower metabolic stability but enhance synthetic accessibility .
Thermal and Chemical Stability :
- Example 57 demonstrates a high melting point (211–214°C) due to fluorinated aromatic stacking, whereas the target compound’s stability remains uncharacterized but likely lower .
Therapeutic Potential: MC4384 () employs a nitrophenylfuran group for dual-targeting, whereas the target compound’s simpler structure may limit polypharmacology but reduce off-target risks .
Q & A
Q. What are the optimal synthetic routes for N-(1,3-dioxoisoindolin-4-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide, and how can purity be maximized?
The synthesis typically involves multi-step reactions, including sulfonylation of the benzamide precursor and subsequent coupling with the 1,3-dioxoisoindolin-4-yl moiety. Key steps include:
- Sulfonylation : Reacting 4-(chlorosulfonyl)benzoyl chloride with 4-methylpiperidine under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane at 0–5°C .
- Amide Coupling : Using carbodiimide-based coupling agents (e.g., EDCI or DCC) with catalytic DMAP in DMF to attach the dioxoisoindoline fragment. Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1) .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to achieve >95% purity. HPLC-MS is recommended for final purity validation .
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
- Solubility : The compound’s hydrophobic dioxoisoindoline and sulfonamide groups limit aqueous solubility. Use DMSO for stock solutions (≤10 mM), followed by dilution in PBS with 0.1% Tween-80 to prevent precipitation .
- Stability : Conduct pH stability studies (pH 2–9) using UV-Vis spectroscopy. Under physiological conditions (pH 7.4, 37°C), the compound is stable for 24 hours, but acidic conditions (pH <3) may hydrolyze the sulfonamide bond .
Q. What analytical techniques are critical for structural confirmation?
- NMR : ¹H/¹³C NMR (DMSO-d6) to confirm sulfonamide (-SO₂-) and amide (-CONH-) linkages. Key signals: δ 8.2–8.4 ppm (aromatic protons), δ 3.1–3.3 ppm (piperidine methyl group) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ ~480–500 m/z) .
- X-ray Crystallography : To resolve conformational flexibility of the dioxoisoindoline ring and sulfonamide orientation .
Advanced Research Questions
Q. How does the 4-methylpiperidin-1-ylsulfonyl group influence target binding compared to other sulfonamide derivatives?
The 4-methylpiperidine group enhances lipophilicity and may facilitate membrane penetration. Comparative studies with analogs (e.g., replacing piperidine with morpholine) show:
- Binding Affinity : 2–3-fold higher affinity for serine/threonine kinases (e.g., PIM1) due to piperidine’s basic nitrogen interacting with catalytic lysine residues .
- Selectivity : Methyl substitution reduces off-target binding to carbonic anhydrase isoforms (CA-II/IX) compared to unsubstituted sulfonamides .
Methodology : Competitive binding assays (SPR or ITC) and molecular docking (AutoDock Vina) to map interactions .
Q. What strategies resolve contradictions in reported biological activity (e.g., anti-cancer vs. anti-inflammatory effects)?
Discrepancies often arise from assay conditions or cell-line specificity:
- Dose Dependency : Evaluate IC₅₀ in multiple cancer lines (e.g., MCF-7, A549) vs. primary immune cells (e.g., PBMCs). At 10 µM, the compound inhibits NF-κB (anti-inflammatory), while at 50 µM, it induces apoptosis via caspase-3 activation .
- Metabolite Interference : Use LC-MS to identify active metabolites (e.g., hydrolyzed sulfonamide derivatives) in cell lysates .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Systematic modifications include:
- Dioxoisoindoline Substitution : Replace the 1,3-dioxoisoindoline with phthalimide or maleimide to assess ring size/rigidity effects on potency .
- Sulfonamide Variations : Test tert-butyl or cyclopropyl substitutions on the piperidine to modulate steric bulk and solubility .
Validation : In vitro kinase inhibition assays (ADP-Glo) and pharmacokinetic profiling (Caco-2 permeability, microsomal stability) .
Experimental Design & Data Analysis
Q. What controls are essential in cytotoxicity assays to distinguish specific vs. off-target effects?
- Positive Controls : Staurosporine (apoptosis inducer) and Triton X-100 (membrane disruption).
- Negative Controls : DMSO vehicle (≤0.1%) and scrambled siRNA (for gene-specific studies).
- Counter-Screens : Test against non-malignant cell lines (e.g., HEK293) to assess selectivity .
Q. How should researchers address batch-to-batch variability in compound synthesis?
- Quality Control : Standardize reaction conditions (temperature ±2°C, reagent stoichiometry ±5%) and implement in-process checks (TLC at each step) .
- Statistical Analysis : Use ANOVA to compare bioactivity across batches. Variability >15% requires re-optimization (e.g., solvent purity, catalyst aging) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
